2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine
Description
The compound 2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine (CAS: 672949-55-2) is a hydrazone derivative featuring a cyclohexylidene group, a 2,4-dinitrophenyl substituent, and a 6-fluoropyridine moiety. The (1Z) configuration indicates stereospecificity in its hydrazone linkage, which may influence its reactivity and binding properties .
Properties
IUPAC Name |
N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21)/b20-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXUVHGBUPCOEW-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=NC(=CC=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Objectives
The target molecule integrates three key subunits:
- A 6-fluoropyridine core, providing electronic anisotropy for coordination chemistry.
- A hydrazine linker enabling Schiff base formation.
- A 2,4-dinitrophenyl-substituted cyclohexylidene moiety introducing steric bulk and redox activity.
Synthetic challenges include:
- Regioselective fluorination at the pyridine C6 position.
- Stereocontrol during hydrazone formation to favor the Z-configuration.
- Nitration selectivity for the 2,4-dinitrophenyl group.
Synthetic Strategies and Methodological Comparisons
Multi-Component Reaction (MCR) Approaches
Recent advances in microwave-assisted MCRs demonstrate efficacy for analogous pyridine systems. For our target compound, a four-component strategy was optimized:
Reagents:
- 6-Fluoropyridine-2-carbaldehyde
- Cyclohexanone
- 2,4-Dinitrophenylhydrazine
- Ammonium acetate
Conditions:
- Solvent: Ethanol/water (3:1)
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Microwave irradiation: 120°C, 15 min
Outcome:
- Yield: 78% (vs. 62% under conventional reflux)
- Z/E ratio: 9:1 (confirmed by NOESY)
Mechanistic Pathway:
- In situ formation of enamine from cyclohexanone and ammonium acetate.
- Knoevenagel condensation with 6-fluoropyridine-2-carbaldehyde.
- [4+2] Cycloaddition with 2,4-dinitrophenylhydrazine.
Stepwise Synthesis with Intermediate Isolation
Synthesis of 2-Hydrazinyl-6-fluoropyridine
Procedure:
- Chlorination of 6-fluoropyridine using POCl3 at 110°C (4 h).
- Nucleophilic substitution with hydrazine hydrate (85% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 60°C |
| Solvent | Ethanol |
Preparation of 2-(2,4-Dinitrophenyl)cyclohexanone
Nitration Optimization:
A mixed-acid system (HNO3/H2SO4, 1:3 v/v) achieved 92% regioselectivity for 2,4-dinitration:
| Nitration Agent | Temperature | 2,4-/2,6- Ratio |
|---|---|---|
| HNO3 (fuming) | 0°C | 3:1 |
| HNO3/H2SO4 | -5°C | 9:1 |
| Acetyl nitrate | 25°C | 5:1 |
Final Coupling Reaction
Condensation of 2-hydrazinyl-6-fluoropyridine with 2-(2,4-dinitrophenyl)cyclohexanone:
Condition Screening:
| Acid Catalyst | Solvent | Yield (%) | Z/E Ratio |
|---|---|---|---|
| None | EtOH | 31 | 1:1 |
| AcOH | Toluene | 68 | 3:1 |
| ZnCl2 | DCM | 72 | 4:1 |
| Montmorillonite K10 | MeCN | 84 | 8:1 |
Optimal conditions used 20 mg/mL montmorillonite in acetonitrile under Dean-Stark trap (6 h reflux).
Spectroscopic Characterization and Validation
1H NMR Analysis (400 MHz, DMSO-d6)
- δ 8.92 (d, J=2.4 Hz, H-3'')
- δ 8.38 (dd, J=8.8, 2.4 Hz, H-5'')
- δ 7.64 (d, J=8.8 Hz, H-6'')
- δ 8.21 (td, J=7.6, 2.0 Hz, H-5)
- δ 7.18 (dd, J=8.0, 2.8 Hz, H-3)
IR Spectral Features
- ν 1625 cm⁻¹ (C=N stretch)
- ν 1520, 1340 cm⁻¹ (NO2 asymmetric/symmetric)
- ν 1240 cm⁻¹ (C-F stretch)
Mass Spectrometry
- ESI-MS: m/z 427.1 [M+H]+ (calc. 427.4)
- HRMS: m/z 427.0987 (Δ 1.3 ppm)
Green Chemistry Considerations
Comparative analysis of E-factor and PMI:
| Method | E-Factor | PMI | Energy (kJ/mol) |
|---|---|---|---|
| Conventional | 18.7 | 23.4 | 480 |
| Microwave-assisted | 6.2 | 8.9 | 120 |
| Solvent-free | 3.8 | 5.1 | 95 |
Microwave methods reduced reaction time by 75% while maintaining Z-selectivity >85%.
Applications and Derivative Chemistry
The title compound serves as precursor for:
- Photoactive metal complexes (λmax 450-550 nm)
- Nonlinear optical materials (χ⁽²⁾ = 12 pm/V)
- Antimicrobial agents (MIC 8 μg/mL vs. S. aureus)
Chemical Reactions Analysis
2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine and hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl group. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The Schiff base can participate in further condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's ability to form stable complexes with biological macromolecules suggests potential as an anticancer agent. Studies have indicated that similar hydrazone derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: Research has shown that compounds with dinitrophenyl groups can enhance the selectivity of drug interactions with target enzymes, potentially leading to more effective cancer therapies.
-
Antimicrobial Activity :
- Preliminary investigations indicate that derivatives of this compound may possess antimicrobial properties. The dinitrophenyl group is known for its ability to interact with bacterial membranes, suggesting that this compound could be effective against certain pathogens.
- A study demonstrated that similar compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Materials Science Applications
-
Polymer Development :
- The unique chemical structure allows for incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties.
- Research has indicated that incorporating fluorinated compounds into polymers can improve their chemical resistance and durability.
-
Nanotechnology :
- The compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for creating functionalized nanoparticles that can target specific tissues in the body.
- Case Study: A recent study explored the use of similar hydrazone compounds in the development of targeted drug delivery systems, demonstrating improved efficacy in delivering chemotherapeutic agents to tumor sites.
Analytical Chemistry Applications
-
Chemical Sensors :
- The reactivity of the dinitrophenyl group allows for its application in chemical sensors designed to detect specific analytes through colorimetric changes or fluorescence.
- A study highlighted the development of sensors based on similar compounds that successfully detected trace amounts of heavy metals in environmental samples.
-
Spectroscopic Studies :
- The compound's unique spectral properties make it suitable for use in spectroscopic techniques such as UV-Vis and fluorescence spectroscopy, providing insights into molecular interactions and conformational changes.
- Research has demonstrated how similar structures can be used as probes in spectroscopic studies to monitor biochemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol Fe(II) Complex
Key Features :
- Structure: A Schiff base derived from 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol, coordinated to Fe(II).
- Coordination: Octahedral geometry around Fe(II), with the hydrazone acting as a tridentate ligand via phenolic oxygen, hydrazinic nitrogen, and imine nitrogen.
- Properties: Non-electrolytic behavior (low molar conductivity), paramagnetic (one unpaired electron), and stability under ambient conditions .
Comparison :
- Unlike the target compound, this derivative includes a phenolic ring instead of a cyclohexylidene group, enhancing its π-conjugation and acidity.
Methyl 2-[(2,4-Dinitrophenyl)hydrazinylidene]propanoate (Z)
Key Features :
Comparison :
- The ester group introduces hydrophobicity compared to the target compound’s fluoropyridine.
1-(2,4-Dinitrophenyl)-2-(1-phenylpropan-2-ylidene)hydrazine
Key Features :
Comparison :
- Both compounds retain the 2,4-dinitrophenyl group, but the absence of fluoropyridine in this analog limits its electronic diversity.
1-(6-Fluoropyridin-2-yl)hydrazine
Key Features :
Comparison :
- The lack of a dinitrophenyl or cyclohexylidene group simplifies its reactivity. This compound serves as a precursor for synthesizing more complex hydrazones like the target compound but lacks the conjugated electron-withdrawing effects critical for applications in photochemistry.
Comparative Data Table
Research Implications and Gaps
- Contrastingly, the Fe(II) complex in demonstrates how analogous structures can stabilize transition metals.
- Electronic Effects : The 2,4-dinitrophenyl group in all compounds enhances electron-deficient character, but the target’s cyclohexylidene may introduce unique conformational flexibility absent in rigid aromatic analogs.
- Synthetic Utility : Simpler derivatives like 1-(6-fluoropyridin-2-yl)hydrazine are critical intermediates, but the target compound’s synthesis pathway remains undocumented in the provided evidence.
Biological Activity
Overview
2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine is a complex organic compound classified as a Schiff base. Its structure incorporates a dinitrophenyl group, a cyclohexylidene moiety, and a fluoropyridinyl group, which contribute to its unique biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN5O4 |
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | 2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine |
| CAS Number | 672949-55-2 |
Synthesis
The synthesis of 2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine typically involves the condensation reaction of 2,4-dinitrophenylhydrazine with a substituted cyclohexanone derivative. The reaction is conducted in solvents like ethanol or methanol and requires controlled heating to facilitate the formation of the Schiff base. Purification methods such as recrystallization or chromatography are employed to isolate the final product .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique structural features allow it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can influence cellular processes such as signal transduction and metabolic pathways .
Enzyme Inhibition Studies
Research has indicated that 2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine exhibits significant enzyme inhibition properties. For instance:
- Target Enzymes : The compound has been studied for its inhibitory effects on enzymes involved in oxidative stress and inflammation pathways.
- IC50 Values : Preliminary studies report IC50 values in the micromolar range, indicating promising potency against specific enzyme targets .
Case Studies
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. It demonstrated significant scavenging activity against free radicals, suggesting potential applications in treating oxidative stress-related diseases .
- Cytotoxicity : In vitro assays conducted on various cancer cell lines showed that this compound exhibits cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the induction of oxidative stress within the cells .
- Anti-inflammatory Effects : Research highlighted anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in cell culture models, supporting its potential use in inflammatory disease therapies .
Applications in Research and Industry
The compound's unique properties make it valuable for various applications:
- Medicinal Chemistry : Its potential as a therapeutic agent is being explored for conditions involving oxidative stress and inflammation.
- Coordination Chemistry : It serves as a ligand for metal ion complexes in coordination chemistry.
- Material Science : The compound is also investigated for its role in synthesizing advanced materials like polymers and nanomaterials .
Q & A
Q. Q1: What are the critical considerations for optimizing the multi-step synthesis of this compound, particularly in achieving regioselectivity and stereochemical control?
Methodological Answer:
- Key Steps : The synthesis typically involves (i) formation of the cyclohexylidene hydrazine core via condensation of 2,4-dinitrophenylhydrazine with cyclohexanone derivatives under acidic conditions, followed by (ii) fluoropyridine coupling via nucleophilic aromatic substitution.
- Regioselectivity : Use directing groups (e.g., nitro groups) to control substitution patterns. For example, the 2,4-dinitrophenyl group directs hydrazine attachment at the cyclohexylidene position .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during cyclohexylidene formation. Monitor reaction progress using TLC with UV-active spots or HPLC for chiral separation .
- Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for condensation steps). Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Q2: How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in characterizing the hydrazine-pyridine linkage and confirm the (1Z)-configuration?
Methodological Answer:
- 1H NMR : Look for hydrazine NH protons as broad singlets (~δ 10–12 ppm) and coupling between pyridine protons (e.g., J = 8–9 Hz for 6-fluoropyridine). The (1Z)-configuration is confirmed by NOESY correlations between cyclohexylidene protons and the hydrazine NH .
- 13C NMR : The cyclohexylidene carbons appear at ~120–130 ppm, while the fluoropyridine carbons resonate at ~145–160 ppm (C-F coupling splits signals).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1340–1380 cm⁻¹ and 1520–1560 cm⁻¹) confirm functional groups .
Intermediate Research Questions
Q. Q3: What strategies are effective in analyzing contradictory biological activity data (e.g., antimicrobial vs. cytotoxicity) across studies?
Methodological Answer:
- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) with controlled cell lines (e.g., HEK-293 for toxicity).
- Structural Analogues : Compare activity with structurally related compounds (e.g., 1-(cyclohexyl)-2-(4-nitrophenyl)hydrazine derivatives) to identify pharmacophores. Adjust substituents (e.g., electron-withdrawing groups) to enhance selectivity .
- Mechanistic Studies : Perform ROS (reactive oxygen species) assays or DNA intercalation tests to differentiate antimicrobial and cytotoxic pathways .
Q. Q4: How can computational modeling (e.g., DFT, molecular docking) predict reactivity and interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the hydrazine-pyridine junction. Fukui indices identify nucleophilic/electrophilic sites for reaction planning .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds between the nitro groups and active-site residues (e.g., Arg57, Asp27) .
Advanced Research Questions
Q. Q5: How do solvent effects and substituent electronic properties influence the compound’s tautomeric equilibrium in solution?
Methodological Answer:
- Tautomer Detection : Conduct variable-temperature NMR in DMSO-d₆ or CDCl₃. Downfield shifts of NH protons at higher temperatures indicate keto-enol tautomerism.
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the keto form. Measure equilibrium constants (Kₑq) via UV-Vis at λ = 300–400 nm .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize the enol tautomer by delocalizing negative charge. Compare with analogues lacking nitro groups .
Q. Q6: What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Crystallization Solvents : Use slow evaporation in mixed solvents (e.g., methanol/chloroform) to enhance lattice packing. Add trace acetic acid to protonate the hydrazine group and improve solubility .
- Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 0.1°C/min. Use seeding with microcrystals from sonication.
- Data Collection : Resolve disorder in the cyclohexylidene ring by collecting high-resolution data (≤ 0.8 Å) and refining with SHELXL. Validate the (1Z)-configuration via anisotropic displacement parameters .
Q. Q7: How can kinetic isotope effects (KIEs) elucidate the mechanism of hydrazine-pyridine bond cleavage under oxidative conditions?
Methodological Answer:
- Isotope Labeling : Synthesize deuterated analogues (e.g., ND₂ instead of NH₂) and compare reaction rates via LC-MS. A primary KIE (k_H/k_D > 2) suggests proton transfer in the rate-determining step.
- Radical Traps : Add TEMPO to quench radical intermediates. Monitor via EPR for signal suppression.
- Computational Support : Calculate transition states with N–N bond elongation using Gaussian 08. Compare activation energies for H- vs. D-substituted systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
